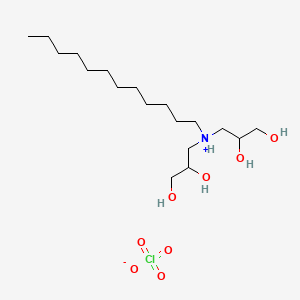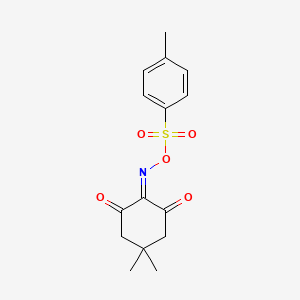
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is a chemical compound that belongs to the class of oxime esters. Oxime esters are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a tosyl group, which is a common protecting group in organic chemistry, and a cyclohexane ring with three ketone groups and an oxime functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the ketone groups.
Introduction of the Oxime Group: The ketone groups are then converted to oxime groups through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group can participate in nucleophilic addition reactions, while the tosyl group can undergo nucleophilic substitution. The compound’s reactivity is influenced by the presence of the electron-withdrawing tosyl group, which stabilizes the intermediate species formed during reactions.
類似化合物との比較
Similar Compounds
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione: Lacks the oxime group, making it less reactive in certain nucleophilic addition reactions.
5,5-Dimethyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the tosyl group, resulting in different reactivity and stability.
O-Tosyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is unique due to the combination of the tosyl group, oxime group, and the dimethyl-substituted cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable compound in organic synthesis and research applications.
特性
CAS番号 |
908333-95-9 |
|---|---|
分子式 |
C15H17NO5S |
分子量 |
323.4 g/mol |
IUPAC名 |
[(4,4-dimethyl-2,6-dioxocyclohexylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO5S/c1-10-4-6-11(7-5-10)22(19,20)21-16-14-12(17)8-15(2,3)9-13(14)18/h4-7H,8-9H2,1-3H3 |
InChIキー |
CAGDUSAQZVOWKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=O)CC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
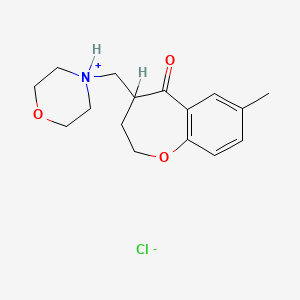
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
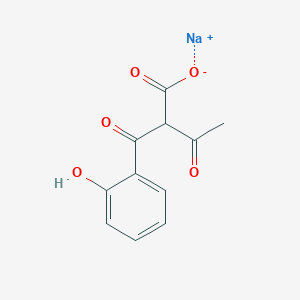
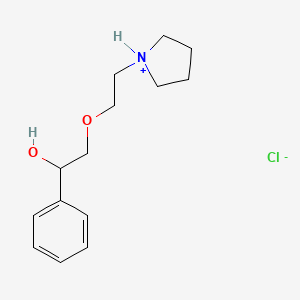
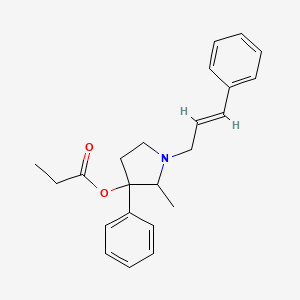
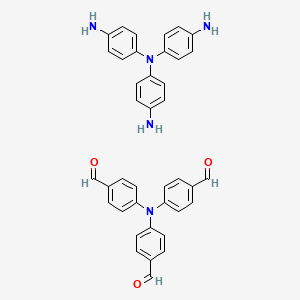
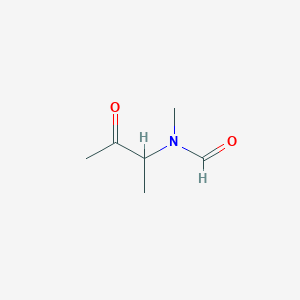
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
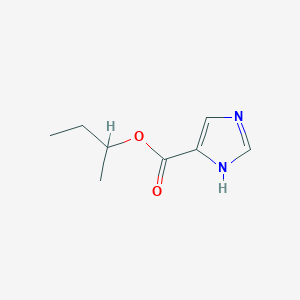
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
